Ethyl 2-fluoro-2-phenylcyclopropanecarboxylate
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Overview
Description
Ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates. This compound is characterized by a cyclopropane ring substituted with a phenyl group and a fluoro group, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of ethyl diazoacetate with styrene in the presence of a rhodium catalyst, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) . The reaction conditions usually involve low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like ammonia (NH₃) and thiols (RSH) are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amines or thioethers.
Scientific Research Applications
Ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s reactivity and binding affinity to enzymes and receptors. The cyclopropane ring provides structural rigidity, which can influence the compound’s biological activity and stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-phenylcyclopropane-1-carboxylate: Lacks the fluoro group, resulting in different reactivity and biological properties.
Methyl 2-fluoro-2-phenylcyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
Uniqueness
Ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate is unique due to the presence of both the fluoro and phenyl groups on the cyclopropane ring. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-2-15-11(14)10-8-12(10,13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSSAQZLIITOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1(C2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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